
6'-(p-Hydroxybenzoyl)mussaenosidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-(p-Hydroxybenzoyl)mussaenosidic acid is a natural product derived from plant sources . It has an empirical formula of C23H28O12 and a molecular weight of 496.46 .
Molecular Structure Analysis
The molecular structure of 6’-(p-Hydroxybenzoyl)mussaenosidic acid is represented by the SMILES string C[C@]1(O)CC[C@H]2[C@@H]1C@@H=O)O[C@@H]3OC@Hc4ccc(O)cc4)C@@HC@H[C@H]3O . This string represents the structure of the molecule in terms of the atoms present and their connectivity.
Physical And Chemical Properties Analysis
6’-(p-Hydroxybenzoyl)mussaenosidic acid is a solid substance . It’s typically stored at temperatures below -20°C . The compound has an assay of ≥95% (LC/MS-ELSD) .
Aplicaciones Científicas De Investigación
Iridoid Glucosides and Biological Activities
6'-(p-Hydroxybenzoyl)mussaenosidic acid, identified in various natural sources, has been studied for its role in biological activities. For instance, it was isolated from Vitex agnus-castus and tested for activities against microorganisms and cancer cell lines (Kuruüzüm-Uz et al., 2003).
Structural and Crystallographic Analysis
The compound's structural details have been elucidated through spectral and X-ray diffraction studies, helping in understanding its molecular arrangement (Sharma et al., 2014).
Role in Plant Biochemistry
This compound also appears in the context of plant biochemistry, particularly in relation to other iridoid glucosides. Its presence in leaves and stem barks of various plants, such as Parkia javanica, and the structural elucidation of these compounds, underscores its importance in natural product chemistry and botany (Dinda et al., 2009).
Phytochemical Diversity
The diversity of phytochemicals, including this compound, in various species has been a subject of research. For example, its isolation alongside other iridoid glucosides from the aerial parts of Kickxia abhaica highlights the chemical diversity in plant species (Al-Rehaily et al., 2006).
Biochemical Pathways and Synthetic Studies
Research has also been conducted on biochemical pathways and synthetic studies involving compounds structurally related to this compound. This includes studies on muconic acid production, which is relevant for industrial applications, such as the production of plastics and polymers (Thompson et al., 2017).
Quantification and Antioxidant Studies
The compound has been quantified in various plant extracts, and its antioxidant capacity has been evaluated. This quantification is important for understanding its concentration in natural sources and its potential health benefits (Tiwari et al., 2012).
Safety and Hazards
The compound is classified as an Eye Irritant (Category 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The associated hazard statement is H319: Causes serious eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for '6'-(p-Hydroxybenzoyl)mussaenosidic acid' involves the protection of the hydroxyl group on the glucose moiety of mussaenosidic acid, followed by the introduction of a p-hydroxybenzoyl group at the C-6 position. The protected intermediate is then deprotected to yield the final product.", "Starting Materials": [ "Mussaenosidic acid", "p-Hydroxybenzoic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Methanol", "Chloroform", "Acetic anhydride", "Pyridine", "Triethylamine", "Methanesulfonic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group on the glucose moiety of mussaenosidic acid using acetic anhydride and pyridine to yield the protected intermediate.", "Step 2: Introduction of a p-hydroxybenzoyl group at the C-6 position of the protected intermediate using p-hydroxybenzoic acid, DCC, and DMAP in chloroform.", "Step 3: Deprotection of the protected intermediate using methanesulfonic acid in methanol to yield the final product.", "Step 4: Purification of the final product using column chromatography with a solvent system of chloroform, methanol, and water.", "Step 5: Recrystallization of the purified product from a mixture of methanol and water.", "Step 6: Drying of the recrystallized product under vacuum to yield '6'-(p-Hydroxybenzoyl)mussaenosidic acid'." ] } | |
Número CAS |
87667-61-6 |
Fórmula molecular |
C23H28O12 |
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
(1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(4-hydroxybenzoyl)oxymethyl]oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C23H28O12/c1-23(31)7-6-12-13(19(28)29)8-33-21(15(12)23)35-22-18(27)17(26)16(25)14(34-22)9-32-20(30)10-2-4-11(24)5-3-10/h2-5,8,12,14-18,21-22,24-27,31H,6-7,9H2,1H3,(H,28,29)/t12-,14-,15-,16-,17+,18-,21+,22+,23+/m1/s1 |
Clave InChI |
IUXOFSAPFXGQID-KLZCBZFCSA-N |
SMILES isomérico |
C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O |
SMILES |
CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O |
SMILES canónico |
CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






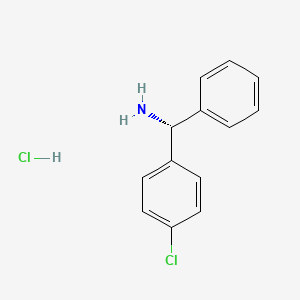

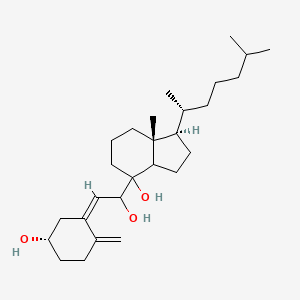
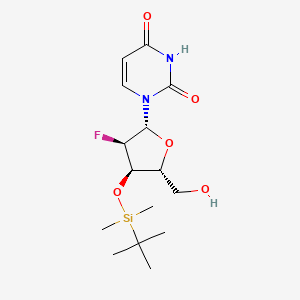


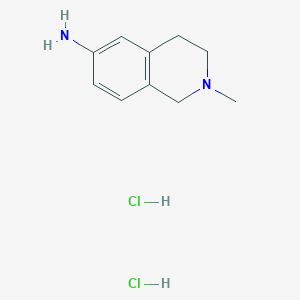
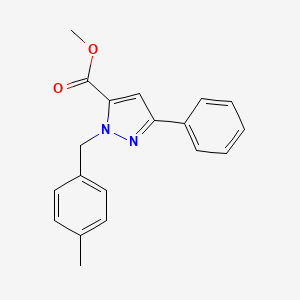
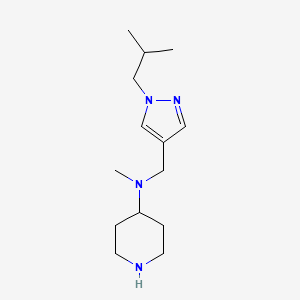
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1436377.png)
